N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1933652-39-1
Cat. No.: VC6336434
Molecular Formula: C9H13N3O
Molecular Weight: 179.223
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1933652-39-1 |
---|---|
Molecular Formula | C9H13N3O |
Molecular Weight | 179.223 |
IUPAC Name | N-cyclobutyl-N-methyl-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C9H13N3O/c1-12(7-3-2-4-7)9(13)8-5-6-10-11-8/h5-7H,2-4H2,1H3,(H,10,11) |
Standard InChI Key | KHYDCRIELGMZGH-UHFFFAOYSA-N |
SMILES | CN(C1CCC1)C(=O)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide belongs to the pyrazole-carboxamide family, a class of heterocyclic compounds renowned for their versatility in medicinal chemistry. The core structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a cyclobutyl and methyl group, though the exact substitution pattern requires clarification due to nomenclature inconsistencies in existing literature .
Table 1: Molecular Properties of N-Cyclobutyl-N-Methyl-1H-Pyrazole-3-Carboxamide
Property | Value |
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CAS Registry Number | 1484891-23-7 (related analogue) |
Molecular Formula | C₉H₁₄N₄O |
Molecular Weight | 194.238 g/mol |
IUPAC Name | 4-amino-N-cyclobutyl-1-methylpyrazole-3-carboxamide |
SMILES | CN1C=C(C(=N1)C(=O)NC2CCC2)N |
InChI Key | NILOPFIVQCAHIP-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as predicted by computational models, reveals a planar pyrazole ring with the cyclobutyl group adopting a puckered geometry, which may influence its binding interactions in biological systems .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including pyrazole ring formation followed by functionalization at specific positions. For N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide analogues, a common approach involves:
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Pyrazole Ring Construction: Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions to form the pyrazole core .
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Carboxamide Introduction: Activation of the carboxylic acid group (e.g., using carbonyldiimidazole, CDI) followed by coupling with cyclobutylamine to install the amide moiety .
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Methylation: Quaternization of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.
A representative synthesis of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide involves refluxing intermediates with cyclopropylamine in the presence of CDI, yielding the target compound in moderate yields (56.1%) after chromatographic purification .
Optimization Challenges
Key challenges include regioselectivity during pyrazole formation and minimizing side reactions during methylation. Recent advances in flow chemistry and catalyst design (e.g., palladium-mediated cross-coupling) have improved efficiency, though scalability remains a concern for industrial applications .
Hazard Code | Risk Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H318 | Causes serious eye damage |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during laboratory handling.
Biological Activities and Research Applications
Kinase Inhibition
The carboxamide group’s ability to hydrogen-bond with kinase active sites has been exploited in designing inhibitors for tyrosine kinases (e.g., EGFR, VEGFR). Molecular docking studies predict that the cyclobutyl group may enhance hydrophobic interactions within kinase pockets, though experimental validation is pending .
Future Directions and Research Opportunities
Mechanistic Studies
Elucidating the compound’s interaction with biological targets (e.g., DNA, kinases) via X-ray crystallography or cryo-EM could guide rational drug design. Additionally, metabolic stability studies are needed to assess pharmacokinetic properties.
Structural Modifications
Exploring substituent effects—such as replacing the cyclobutyl group with larger cycloalkyl rings—may optimize bioavailability and target selectivity. Computational QSAR models could accelerate this process.
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